3-(4-fluorophenyl)-5-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole
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Overview
Description
3-(4-fluorophenyl)-5-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzisoxazole core substituted with fluorophenyl and pyrazolyl groups, which contribute to its distinctive chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzisoxazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorophenyl Groups: Fluorophenyl groups can be introduced via electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the Pyrazolyl Group: The pyrazolyl group can be attached through condensation reactions involving hydrazine derivatives and appropriate ketones or aldehydes.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-5-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl and pyrazolyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-(4-fluorophenyl)-5-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in oncology.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-ylmethanol: This compound shares the pyrazolyl and fluorophenyl groups but differs in the core structure.
3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine: Another related compound with similar substituents but different core and functional groups.
Uniqueness
3-(4-fluorophenyl)-5-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole is unique due to its benzisoxazole core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-[1-(3-fluorophenyl)pyrazol-3-yl]-2,1-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F2N3O/c23-16-7-4-14(5-8-16)22-19-12-15(6-9-21(19)26-28-22)20-10-11-27(25-20)18-3-1-2-17(24)13-18/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBXUSXBCXUWEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CC(=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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